2-(2-Methylmorpholin-4-yl)ethan-1-amine
Description
Contextualization of Morpholine-Based Scaffolds in Heterocyclic Chemistry
The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its presence in a wide array of bioactive compounds and approved drugs underscores its importance. The morpholine moiety is known to improve the pharmacokinetic profile of molecules, enhancing properties such as aqueous solubility and metabolic stability. acs.org The unique conformational flexibility of the morpholine ring, coupled with its ability to participate in hydrogen bonding, makes it an attractive component in the design of therapeutic agents targeting a variety of biological targets. nih.gov Furthermore, the morpholine structure is a key component in the synthesis of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.orgnih.gov
Significance of Amine-Functionalized Architectures in Synthetic Design
Amines are fundamental building blocks in organic synthesis, prized for their nucleophilicity and basicity. nih.gov The presence of an amine functional group allows for a vast range of chemical transformations, making amine-containing molecules versatile intermediates in the construction of complex molecular architectures. semanticscholar.org Amine-functionalized compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. nih.govsemanticscholar.org The primary amine in 2-(2-Methylmorpholin-4-yl)ethan-1-amine, for instance, provides a reactive handle for the introduction of various substituents, enabling the generation of diverse libraries of compounds for biological screening.
Overview of the Research Landscape Pertaining to 2-Substituted Morpholines and Their Derivatives
The synthesis and application of substituted morpholines are areas of active research. The introduction of substituents onto the morpholine ring can significantly influence the biological activity and physicochemical properties of the resulting compounds. nih.gov Specifically, C-substituted morpholines have been identified in a variety of natural products and biologically active molecules. researchgate.net Research has demonstrated that the stereochemistry of these substituents plays a crucial role in their biological function. nih.gov The development of novel synthetic methodologies to access enantiomerically pure substituted morpholines remains a key focus for synthetic chemists. nih.govnih.gov The exploration of 2-substituted morpholines, such as the methyl group in the target compound, is a facet of this broader effort to expand the chemical space and biological relevance of this important heterocyclic scaffold. nih.gov
Current Research Gaps and Emerging Opportunities in Morpholine-Ethan-1-amine Chemistry
While the morpholine scaffold is well-established, the specific area of C-functionalized morpholine derivatives, particularly those with appended amine side chains, remains considerably underexplored. nih.gov A significant research gap exists in the systematic exploration of structure-activity relationships (SAR) for compounds like this compound. A deeper understanding of how the interplay between the 2-methylmorpholine (B1581761) core and the ethanamine side chain influences biological activity is needed.
Emerging opportunities in this field are manifold. The development of novel synthetic routes to access a wider variety of substituted morpholine-ethanamines with diverse substitution patterns is a key area for future research. e3s-conferences.orgchemrxiv.org There is also significant potential in the application of these compounds as building blocks in the synthesis of novel therapeutic agents, particularly in areas where the morpholine scaffold has already shown promise, such as in the development of anticancer and neuroprotective agents. e3s-conferences.orgresearchgate.net Furthermore, the exploration of these molecules as ligands for various biological targets could unveil new pharmacological applications. The systematic diversification of this chemical scaffold, guided by computational modeling and high-throughput screening, presents a promising avenue for the discovery of new bioactive molecules. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| XLogP3-AA | -0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 144.126263771 g/mol |
| Monoisotopic Mass | 144.126263771 g/mol |
| Topological Polar Surface Area | 38.5 Ų |
| Heavy Atom Count | 10 |
| Complexity | 89.2 |
Note: The data in this table is based on computational predictions.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylmorpholin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7-6-9(3-2-8)4-5-10-7/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZZLZNBUIFOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 2 2 Methylmorpholin 4 Yl Ethan 1 Amine
Reactivity of the Primary Amine Moiety (ethan-1-amine)
The primary amine group in 2-(2-Methylmorpholin-4-yl)ethan-1-amine is a key site for a multitude of chemical transformations due to the presence of a lone pair of electrons on the nitrogen atom, which makes it nucleophilic. youtube.com This reactivity allows for the introduction of a wide array of functional groups through various reactions.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The primary amine can readily undergo acylation reactions with acyl chlorides or acid anhydrides in a process known as nucleophilic addition-elimination. youtube.com This reaction results in the formation of a stable amide linkage. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting group chemistry may be necessary. chemrxiv.org
Sulfonylation: The primary amine of the closely related analog, 4-(2-aminoethyl)morpholine (B49859), has been shown to react with various arylsulfonyl chlorides to form sulfonamides. researchgate.net This reaction is typically carried out in an aqueous medium with controlled pH using a base like sodium carbonate. researchgate.net The resulting sulfonamides are stable compounds with significant applications in medicinal chemistry.
A study by Aziz-ur-Rehman et al. demonstrated the synthesis of a series of 4-(2-(arylsulfamoyl)ethyl)morpholine derivatives. The reaction of 4-(2-aminoethyl)morpholine with different arylsulfonyl chlorides in water at a controlled pH yielded the corresponding sulfonamides. These were then further alkylated on the sulfonamide nitrogen. researchgate.net
Table 1: Synthesis of Arylsulfonamide Derivatives of 4-(2-Aminoethyl)morpholine researchgate.net
| Arylsulfonyl Chloride | Product |
|---|---|
| Benzenesulfonyl chloride | 4-(2-(Phenylsulfamoyl)ethyl)morpholine |
| 4-Methylbenzenesulfonyl chloride | 4-(2-((4-Methylphenyl)sulfamoyl)ethyl)morpholine |
| 4-Chlorobenzenesulfonyl chloride | 4-(2-((4-Chlorophenyl)sulfamoyl)ethyl)morpholine |
This table is generated based on the described synthesis in the referenced article and represents the expected products.
Formation of Amides, Ureas, and Thioureas
Amides: As mentioned in the acylation section, amide bond formation is a fundamental reaction of the primary amine. This can be achieved using various coupling reagents that activate the carboxylic acid partner. numberanalytics.com Biocatalytic methods using enzymes like acyltransferases have also been employed for the amidation of similar compounds like 4-(2-aminoethyl)morpholine. rsc.org
Ureas: The synthesis of urea (B33335) derivatives from primary amines is a well-established process. nih.gov A common method involves the reaction of the amine with an isocyanate. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to form unsymmetrical ureas. nih.govorganic-chemistry.org The reaction of an amine with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis is another efficient method for preparing monosubstituted ureas. nih.gov
Thioureas: Thiourea (B124793) derivatives can be synthesized by reacting the primary amine with an isothiocyanate. researchgate.net Other methods include the reaction with thiophosgene (B130339) or the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent. mdpi.com The synthesis of thiourea derivatives of 4-(2-aminoethyl)morpholine has been reported in the context of creating ligands for metal complexes with potential antifungal activity. nih.gov
Post-Synthetic Functionalization of the Aminoethyl Chain
The term post-synthetic modification (PSM) generally refers to the chemical modification of a pre-formed structure, such as a metal-organic framework (MOF). mdpi.comnih.govrsc.org In the context of a discrete molecule like this compound, this can be interpreted as further derivatization of a product obtained from one of the primary reactions. For instance, the sulfonamides formed from the sulfonylation reaction can be further N-alkylated. researchgate.net This demonstrates that the initial derivative of the aminoethyl chain can serve as a scaffold for introducing additional complexity and functionality to the molecule. This approach allows for the expansion of chemical diversity from a common intermediate. mdpi.com
Reactivity of the Morpholine (B109124) Ring Nitrogen (Tertiary Amine Functionality)
The nitrogen atom within the 2-methylmorpholine (B1581761) ring is a tertiary amine, and its reactivity is distinct from that of the primary amine. It lacks protons and therefore cannot undergo acylation or sulfonylation in the same manner as the primary amine. However, its lone pair of electrons still allows it to act as a nucleophile and a base.
N-Substitution Reactions and Quaternization
N-Substitution: Direct N-alkylation of the tertiary morpholine nitrogen is generally not feasible as it already has three substituents. However, N-dealkylation reactions of tertiary amines are known, which could potentially be followed by the introduction of a different alkyl group. nih.gov
Quaternization: The tertiary nitrogen of the morpholine ring can readily undergo quaternization by reacting with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. wikipedia.orglibretexts.org This reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism. wikipedia.org Studies on the quaternization of substituted morpholines have shown that the steric course of the reaction is influenced by the existing substituents on the ring, with a preference for axial attack of the alkylating agent. cdnsciencepub.com The formation of these quaternary salts introduces a permanent positive charge and can significantly alter the physical and biological properties of the molecule. For instance, quaternized N-substituted carboxymethyl chitosan (B1678972) derivatives have shown enhanced antimicrobial activities. nih.gov
Table 2: Quaternization of Substituted Morpholines cdnsciencepub.com
| Morpholine Derivative | Alkylating Agent | Product | Preferred Attack |
|---|
This table is based on the findings of the referenced study on phendimetrazine, a substituted morpholine.
Nucleophilic Additions and Ring Expansions/Contractions
Nucleophilic Additions: The tertiary amine of the morpholine ring can participate in nucleophilic additions to electrophilic species. For example, morpholine can act as a nucleophile in conjugate additions to activated alkynes. nih.gov
Ring Expansions/Contractions: While less common, the morpholine ring can undergo rearrangement reactions leading to ring expansion or contraction under specific conditions. nih.gov For instance, the reaction of a 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield not only the expected substitution product but also a significant amount of a 1,4-oxazepane, a seven-membered ring, through a ring expansion mechanism involving an aziridinium (B1262131) cation intermediate. mdpi.com Ring contractions are also known for cyclic systems, often proceeding through cationic, anionic, or carbenoid intermediates. nih.gov However, these reactions are highly dependent on the specific substitution pattern and reaction conditions and are not a general feature of the reactivity of this compound under normal conditions.
Transformations Involving the 2-Methyl Stereocenter of the Morpholine Ring
The stereochemistry at the C2 position of the morpholine ring is a critical determinant of molecular activity in many contexts. Consequently, methods to control or modify this stereocenter are of significant interest. While direct transformation of a pre-existing 2-methyl stereocenter is not widely documented, extensive research has focused on the stereoselective synthesis of 2-substituted morpholines, effectively establishing the desired stereochemistry from the outset.
One of the most powerful and atom-economical methods for setting the stereocenter is the asymmetric hydrogenation of unsaturated morpholine precursors. semanticscholar.orgnih.gov The hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. semanticscholar.orgrsc.org This "after cyclization" approach is highly efficient for creating chiral N-heterocycles. semanticscholar.org
Another strategy involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info For instance, treatment of these substrates with bromine in dichloromethane (B109758) at low temperatures can induce cyclization to yield highly substituted chiral morpholines. banglajol.info The diastereoselectivity of this process can be sensitive to reaction time and the electronic nature of substituents on the aryl group at C2. banglajol.info For example, substrates with an electron-donating methoxy (B1213986) group on the C2-aryl moiety show accelerated reaction rates and improved diastereoselectivity. banglajol.info
These synthetic strategies can be categorized based on when the stereocenter is formed: before, during, or after the cyclization of the morpholine ring. semanticscholar.orgresearchgate.net Methods that form the stereocenter before cyclization often rely on using stoichiometric chiral starting materials. semanticscholar.org In contrast, catalytic asymmetric methods that establish the stereocenter during or after cyclization, such as organocatalyzed intramolecular aza-Michael additions or metal-catalyzed hydrogenations, are generally more efficient and versatile. semanticscholar.orgnih.gov
Synthesis of Novel Structural Derivatives and Analogs
The derivatization of the this compound structure is key to exploring new chemical space. This involves the preparation of functionalized building blocks, the construction of the heterocyclic core through annulation, and direct functionalization of the amine scaffold.
Preparation of Functionalized Morpholine Fragments (e.g., Hydroxymethylmorpholines, Sulfamidates)
Functionalized morpholines, such as chiral 2-hydroxymethylmorpholines, are crucial intermediates for synthesizing a range of drug molecules, including antidepressants like Reboxetine and Viloxazine. google.comgoogle.com Several synthetic routes to these building blocks have been developed.
One effective method starts from a chiral benzyl (B1604629) glycidyl (B131873) ether, which undergoes a ring-opening reaction with 2-chloroethylamine (B1212225) or 2-bromoethylamine. google.com The resulting amino alcohol is then protected, typically with a Boc group, and subjected to base-induced cyclization to form the morpholine ring. A final hydrogenation step removes the benzyl protecting group to yield the desired chiral 2-hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester. google.com This method is noted for its simplicity, low cost, and high yield, making it suitable for industrial production. google.com Another approach utilizes chiral glycerin chlorohydrin as the starting material, which reacts with benzylamine, followed by acylation, cyclization, reduction, and debenzylation. google.com
The following table summarizes a representative synthesis of a chiral hydroxymethylmorpholine derivative.
| Step | Reactants | Reagents/Conditions | Product | Ref |
| 1 | 2-Chloroethylamine hydrochloride, Chiral benzyl glycidyl ether | Solvent, Ring opening | Chiral 3-((2-chloroethyl)amino)-1-benzyloxy-2-propanol | google.com |
| 2 | Chiral 3-((2-chloroethyl)amino)-1-benzyloxy-2-propanol | (Boc)₂O | N-BOC-3-((2-chloroethyl)amino)-1-benzyloxy-2-propanol | google.com |
| 3 | N-BOC-3-((2-chloroethyl)amino)-1-benzyloxy-2-propanol | Alkali | Chiral 2-benzyloxymorpholine-4-tert-butyl carbonate | google.com |
| 4 | Chiral 2-benzyloxymorpholine-4-tert-butyl carbonate | Pd/C catalyst, H₂ | Chiral 2-hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester | google.com |
Sulfamidates are also valuable synthetic precursors, serving as stable, chiral building blocks that can be considered synthetic equivalents of aziridines for the stereospecific introduction of morpholine fragments.
Exploration of Heterocyclic Annulation Reactions
Annulation reactions provide a direct and efficient means of constructing the morpholine ring in a single step from acyclic precursors. A notable strategy involves the reaction of β-amino alcohols with vinyl onium salts, such as diphenyl vinyl sulfonium (B1226848) triflate. bris.ac.ukscilit.com This method is valued for its operational simplicity, mild reaction conditions (typically triethylamine (B128534) in dichloromethane at room temperature), and high yields. bris.ac.uk
The reaction is proposed to proceed via a conjugate addition of one of the heteroatoms from the β-amino alcohol to the vinyl sulfonium salt. bris.ac.uk This generates an ylide intermediate, which then undergoes a proton transfer. The resulting heteroatom anion attacks the onium ion electrophile, leading to ring closure and formation of the morpholine heterocycle. bris.ac.uk This protocol avoids harsh redox processes, making it compatible with a wide range of functional groups and preserving existing stereocenters. bris.ac.uk
The table below illustrates the scope of this annulation reaction for synthesizing various morpholine derivatives.
| β-Amino Alcohol Substrate | Base | Product | Yield | Ref |
| N-Tosyl-2-aminoethanol | Et₃N | N-Tosylmorpholine | High | bris.ac.uk |
| N-Nosyl-2-aminoethanol | Et₃N | N-Nosylmorpholine | High | bris.ac.uk |
| (S)-N-Tosyl-2-amino-1-propanol | Et₃N | (S)-3-Methyl-N-tosylmorpholine | 97% | bris.ac.uk |
| (R)-N-Tosyl-2-phenylglycinol | Et₃N | (R)-2-Phenyl-N-tosylmorpholine | 99% | bris.ac.uk |
| L-Serine methyl ester (N-Tosyl protected) | Et₃N | Methyl (S)-4-tosylmorpholine-3-carboxylate | 97% | bris.ac.uk |
This approach represents a significant advancement over classical methods that often use 1,2-dihalo derivatives and suffer from low yields and side reactions. bris.ac.uk
α-Amino Functionalization via Radical-Mediated Coupling
Direct functionalization of the C-H bond at the α-position to the nitrogen atom in the morpholine ring offers a powerful and modern strategy for derivatization. Visible-light photoredox catalysis has emerged as a key technology for this purpose, enabling the generation of α-amino radical intermediates under mild conditions. princeton.eduprinceton.edu These highly reactive radicals can then participate in a variety of coupling reactions. princeton.edu
One prominent application is the α-arylation of amines. princeton.eduresearchgate.net In these reactions, an iridium or ruthenium-based photocatalyst, upon excitation with visible light, engages in a single-electron transfer with the amine substrate to form an α-amino radical. princeton.edu This radical can then couple with an aryl partner. The specific mechanism can vary; pathways involving radical-radical coupling with an arene radical anion or a homolytic aromatic substitution with a chloroheteroarene have been described. princeton.edu This methodology has proven effective for functionalizing morpholine with various heteroaryl groups, which is particularly valuable in medicinal chemistry. princeton.eduresearchgate.net
A variety of coupling partners can be used, demonstrating the versatility of this approach. The table below provides examples of such transformations.
| Amine Substrate | Coupling Partner | Photocatalyst | Conditions | Product | Yield | Ref |
| N-Phenylmorpholine | 2-Chlorobenzoxazole | Ir(ppy)₂(dtbbpy)PF₆ | NaOAc, DMA, 23 °C, 9h | 4-Phenyl-3-(benzoxazol-2-yl)morpholine | 58% | researchgate.net |
| N-Methylmorpholine | Imidazopyridazine | Vanadium-mediated | Industrial Synthesis | α-functionalized N-methylmorpholine | Metric Ton Scale | acs.org |
| N-Arylmorpholine | Heteroaryl Chloride | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Blue LED, Base | α-Heteroarylated Morpholine | 62-84% | princeton.edu |
These radical-mediated processes allow for the construction of complex C-C bonds at a late stage, offering efficient access to novel derivatives that would be difficult to synthesize via traditional methods. acs.org
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of the key reactions involving morpholine derivatives is essential for optimizing existing methods and designing new transformations. Computational and experimental studies have provided significant insights into these pathways.
For radical-mediated reactions, such as the α-amino functionalization, mechanistic studies involving radical trapping, Stern-Volmer analysis, and kinetic isotope effects have confirmed the involvement of radical intermediates. ijsrch.com Density Functional Theory (DFT) calculations have supported proposed mechanisms by mapping potential energy surfaces and identifying stable radical intermediates and favorable energy barriers. ijsrch.com In photoredox-catalyzed C-H functionalization, the process is often initiated by the oxidative quenching of the photocatalyst by an oxidant (like N-bromosuccinimide) or reductive quenching by the amine itself. acs.orgijsrch.com The reactivity of the resulting amine radical cation is complex, with pathways including C-H abstraction or deprotonation leading to the crucial α-amino radical. acs.org
In the case of the annulation reaction using vinyl sulfonium salts, the proposed mechanism involves a cascade of ionic steps: Michael addition, proton transfer, and intramolecular nucleophilic attack. bris.ac.uk The choice of a sulfonium salt over an ammonium salt is critical, as the former better stabilizes the intermediate ylide and possesses a better leaving group (Ph₂S), facilitating the cyclization step. bris.ac.uk
Computational studies have also been employed to understand the intrinsic reactivity of the morpholine ring. A theoretical study on the decomposition of morpholine identified that the process is dominated by a 1,3-intramolecular hydrogen shift, leading to the formation of products like ethenol and ethenamine. acs.orgnih.gov Another computational investigation into the catalytic role of morpholine in urethane (B1682113) formation revealed a seven-step mechanism, significantly different from the catalyst-free pathway, and highlighted the influence of N-substitution on catalytic efficacy. researchgate.net These studies provide a foundational understanding of the thermodynamic and kinetic parameters that govern the reactivity of the morpholine scaffold. nih.govresearchgate.net
Structural and Conformational Analysis of 2 2 Methylmorpholin 4 Yl Ethan 1 Amine
Computational Chemistry and Theoretical Studies: An Unexplored Frontier
Detailed computational and theoretical investigations are crucial for understanding the intrinsic properties of a molecule. However, for 2-(2-Methylmorpholin-4-yl)ethan-1-amine, such studies appear to be absent from the current body of scientific literature.
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
No published research could be located that has performed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the optimized molecular geometry and electronic structure of this compound. Such calculations would provide invaluable data on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.
Conformational Analysis and Energy Landscapes of the Morpholine (B109124) Ring and Ethan-1-amine Side Chain
A critical aspect of understanding the behavior of a flexible molecule like this compound is the analysis of its conformational possibilities and the associated energy landscapes. This involves exploring the various spatial arrangements of the morpholine ring, which can exist in chair, boat, and twist-boat conformations, as well as the rotational freedom of the ethan-1-amine side chain. The presence of a methyl group on the morpholine ring introduces an additional layer of complexity to its conformational preferences. However, no studies detailing these energy landscapes or identifying the most stable conformers have been published.
Prediction of Spectroscopic Parameters
Theoretical predictions of spectroscopic parameters, which are often performed alongside quantum chemical calculations, are not available for this compound. These predictions are instrumental in interpreting experimental spectra (such as NMR, IR, and Raman) and can help in the structural elucidation of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their flexibility, interactions with solvents, and conformational transitions. There is no evidence of MD simulations having been conducted for this compound to explore its dynamic properties.
Advanced Spectroscopic and Diffraction-Based Characterization Methodologies in Research: A Need for Empirical Data
Experimental data from advanced analytical techniques are fundamental for validating theoretical models and providing definitive structural information. For this compound, there is a lack of such published experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
While NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules, detailed 1D and 2D NMR data for this compound, along with their interpretation for stereochemical assignment, are not present in the accessible scientific literature. The presence of a chiral center at the 2-position of the morpholine ring makes stereochemical assignment a key aspect of its structural analysis, which remains unaddressed.
Basic chemical information for the compound is available in public databases. uni.lu For the parent compound, 2-morpholinoethylamine, some spectral data exists. nih.govchemicalbook.com However, this does not provide the specific structural details for the methylated analogue.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the accurate mass required for formula confirmation.
Molecular Formula Confirmation: The molecular formula of this compound is C₇H₁₆N₂O. The predicted monoisotopic mass is 144.1263 Da. Experimental analysis via techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm this mass. The observation of a protonated molecule [M+H]⁺ at m/z 145.1336 would strongly support the assigned molecular formula.
Predicted Mass Spectrometry Data
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₇H₁₇N₂O⁺ | 145.13355 |
| [M+Na]⁺ | C₇H₁₆N₂NaO⁺ | 167.11549 |
| [M+K]⁺ | C₇H₁₆N₂KO⁺ | 183.08943 |
| [M+NH₄]⁺ | C₇H₂₀N₃O⁺ | 162.16009 |
Data sourced from predicted values.
Fragmentation Pattern Analysis: The fragmentation pattern in mass spectrometry provides valuable structural information. As an amine, this compound is expected to undergo characteristic fragmentation pathways, primarily through alpha-cleavage adjacent to the nitrogen atoms.
Alpha-Cleavage at the Morpholine Ring: Cleavage of the C-C bond adjacent to the ring nitrogen (N-4) can lead to the formation of a stable morpholinium ion. For instance, cleavage of the ethylamine (B1201723) side chain would result in a fragment corresponding to the methylated morpholine cation.
Alpha-Cleavage at the Ethylamine Moiety: Cleavage of the C-C bond adjacent to the primary amine (N-1) is another dominant pathway. This would lead to the formation of an iminium ion at m/z 30 (CH₂=NH₂⁺).
Ring Opening of Morpholine: The morpholine ring itself can undergo fragmentation. A characteristic loss for morpholine derivatives is the loss of a C₂H₄O fragment.
Loss of Methyl Group: The methyl group on the morpholine ring can be lost as a methyl radical (•CH₃), leading to a fragment ion at [M-15]⁺.
A plausible major fragmentation pathway would involve the cleavage between the two carbon atoms of the ethyl bridge, generating a fragment ion corresponding to the 2-methylmorpholine (B1581761) radical cation and a neutral aminoethylene fragment, or vice versa. The most abundant fragment ion (base peak) in the spectrum of aliphatic amines often results from the alpha-cleavage that forms the most stable carbocation.
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including absolute stereochemistry and conformational details. To date, a public domain crystal structure for this compound has not been reported.
Should a suitable single crystal of either the free base or a salt (e.g., hydrochloride) be obtained, X-ray diffraction analysis would provide precise data on:
Bond Lengths and Angles: Confirming the covalent framework of the molecule.
Torsion Angles: Defining the orientation of the ethanamine side chain relative to the morpholine ring.
Intermolecular Interactions: Identifying hydrogen bonding networks in the crystal lattice, which would likely involve the primary amine (N-H donors) and the morpholine's oxygen and nitrogen atoms (acceptors).
Absolute Stereochemistry: For a single enantiomer crystal, anomalous dispersion methods could be used to unambiguously determine the absolute configuration (R or S) at the chiral center (C-2).
While no specific data exists for the title compound, analysis of a related copper complex containing a morpholine-based ligand revealed a distorted square-pyramidal coordination geometry, demonstrating how the morpholine moiety can interact in a more complex system.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Expected Vibrational Frequencies: Based on the known frequencies for amines, ethers, and alkanes, the following characteristic peaks are expected for this compound.
Predicted FT-IR / Raman Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3250 | Primary Amine (N-H) | Asymmetric & Symmetric Stretching |
| 2960-2850 | C-H (Alkyl) | Asymmetric & Symmetric Stretching |
| 1650-1580 | Primary Amine (N-H) | Scissoring (Bending) |
| 1470-1430 | CH₂ | Scissoring (Bending) |
| 1350-1250 | C-N (Amine) | Stretching |
| 1140-1085 | C-O-C (Ether) | Asymmetric Stretching |
| 850-800 | N-H | Wagging (Out-of-plane bend) |
Data is predicted based on characteristic group frequencies from related compounds.
N-H Vibrations: The primary amine will show characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.
C-H Vibrations: The spectrum will be dominated by C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 2960-2850 cm⁻¹ range.
C-O-C Vibration: A strong, characteristic band for the C-O-C asymmetric stretching of the morpholine ether linkage is expected around 1140-1085 cm⁻¹.
C-N Vibrations: C-N stretching vibrations for both the tertiary amine in the ring and the primary amine will appear in the fingerprint region (1350-1000 cm⁻¹).
Raman spectroscopy would complement the FT-IR data. While the C-O-C and N-H stretches are typically strong in the IR, the C-C and C-H symmetric vibrations of the aliphatic backbone would be more prominent in the Raman spectrum. Conformational analysis of morpholine itself using Raman spectroscopy has shown that the ring can exist in both equatorial and axial chair conformers, with the distribution depending on the environment. This technique could potentially be used to study the conformational preferences of this compound in different states.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
The presence of a stereocenter at the C-2 position of the morpholine ring makes this compound a chiral molecule, existing as a pair of enantiomers (R and S). Chiral chromatography is the standard technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the separation of amine enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.
Chiral Stationary Phase (CSP): For a basic amine like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. Columns such as Chiralcel OD or Chiralpak AD are common choices. Alternatively, Pirkle-type or cyclodextrin-based columns could be employed.
Mobile Phase: A typical mobile phase would consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing by blocking active sites on the silica support.
Detection: Detection would typically be performed using a UV detector, assuming the molecule has a chromophore or is derivatized. If not, an evaporative light scattering detector (ELSD) or mass spectrometer could be used.
Gas Chromatography (GC): Chiral GC is another viable option, particularly if the compound is volatile or can be made volatile through derivatization.
Chiral Stationary Phase (CSP): The separation would be performed on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative (e.g., a substituted β-cyclodextrin).
Sample Preparation: The primary amine may require derivatization (e.g., acylation) to improve its volatility and chromatographic behavior.
Detection: A flame ionization detector (FID) is typically used for detection in GC.
Determination of Enantiomeric Excess: In either HPLC or GC, the two enantiomers will elute at different retention times (tᵣ). The enantiomeric excess is calculated from the integrated peak areas (A) of the two enantiomers in the chromatogram.
ee (%) = | (A₁ - A₂) / (A₁ + A₂) | × 100
Where A₁ and A₂ are the areas of the peaks corresponding to the two enantiomers. A racemic mixture will have an ee of 0%, while an enantiopure sample will have an ee of 100%.
Application of 2 2 Methylmorpholin 4 Yl Ethan 1 Amine As a Building Block and Synthetic Intermediate
Integration into Complex Organic Architectures for Chemical Research
The utility of 2-(2-methylmorpholin-4-yl)ethan-1-amine as a synthetic building block stems from the differential reactivity of its two amine groups. The primary amine serves as a potent nucleophile, ideal for forming new carbon-nitrogen bonds through reactions like alkylation, acylation, and reductive amination. The tertiary amine within the morpholine (B109124) ring, while less nucleophilic, can act as an internal base or a coordination site. This dual functionality allows for its strategic incorporation into larger, more complex molecular frameworks.
Morpholine itself is recognized as an important building block for a multitude of chemical products. atamankimya.com Its derivatives are employed in the synthesis of a wide range of compounds. e3s-conferences.org For instance, the synthesis of highly substituted quinoline (B57606) derivatives, a core structure in many natural and synthetic products, often proceeds through multicomponent reactions involving anilines, aldehydes, and a third component, which can be an amine. rsc.orgufms.br Greener methods for synthesizing 2,4-diaryl-quinoline derivatives have been developed using various amines in water. ufms.br The primary amine of this compound makes it a suitable candidate for participating in such condensation reactions, such as the Friedländer annulation, to generate complex heterocyclic systems. rsc.org Related structures, like ethyl[(4-methylmorpholin-2-yl)methyl]amine, are explicitly noted for their role as intermediates in the synthesis of more elaborate organic molecules. evitachem.com
Role in the Synthesis of Precursors for Bioactive Compound Development
In medicinal chemistry, the morpholine ring is considered a "privileged structure" due to its frequent appearance in bioactive molecules and approved drugs. researchgate.netnih.gov Its inclusion in a molecular scaffold is often associated with advantageous physicochemical and metabolic properties. researchgate.netnih.gov Consequently, this compound is a valuable precursor for compounds intended for biological evaluation.
The synthesis of bioactive quinolines, for example, highlights this application. Quinoline derivatives exhibit a vast range of biological activities, and their synthesis is a major focus of medicinal chemistry. ufms.brnih.govderpharmachemica.com Novel quinoline derivatives are often prepared and subsequently tested for potential therapeutic applications. nih.gov One established synthetic route is the modified Mannich reaction, where a core molecule like 8-hydroxyquinoline (B1678124) is reacted with formaldehyde (B43269) and a primary or secondary amine to generate new derivatives. mdpi.com The primary amine group of this compound makes it an ideal candidate for this type of reaction, allowing for the direct attachment of the methylmorpholine-ethanamine side chain to a pharmacologically relevant core. This approach is used to create libraries of compounds for biological screening.
Design Principles for Incorporating the Morpholine-Ethan-1-amine Moiety into Molecular Scaffolds
The strategic incorporation of the morpholine-ethan-1-amine moiety into molecular scaffolds is guided by several key chemical principles aimed at enhancing molecular interactions and properties. The morpholine heterocycle is often employed in drug design to improve a compound's pharmacokinetic profile and potency. researchgate.netnih.gov
The design principles include:
Hydrogen Bonding : The oxygen atom of the morpholine ether group acts as a hydrogen bond acceptor, while the nitrogen atom of the primary amine can act as both a hydrogen bond donor and acceptor. These interactions are crucial for binding to biological targets like enzymes and receptors. e3s-conferences.org The tertiary amine within the morpholine ring can also participate in interactions.
Pharmacophore Component : The morpholine ring can be an integral part of a pharmacophore, contributing directly to the binding affinity and selectivity for a biological target. researchgate.netnih.gov SAR (Structure-Activity Relationship) studies have shown that the morpholine group can form significant hydrogen bonds with amino acid residues in the active sites of enzymes. e3s-conferences.org
Metabolic Stability : Introducing a morpholine ring can block sites of metabolic oxidation on a molecule, thereby increasing its stability and duration of action in a biological system. researchgate.netnih.gov
The primary amine on the ethyl linker provides a reactive handle for covalently attaching this beneficial scaffold to a variety of core structures through stable bonds like amides or secondary amines.
Utilization in Materials Science Research
The reactivity of the amine groups in this compound also makes it a functional component in the design and modification of advanced materials.
Amine-Functionalized Polymers and Composites
Polymers containing amine functionalities are highly valued for their ability to conjugate with other molecules or complex with ions. rsc.org Morpholine and its derivatives are used in the polymer industry as curing agents, stabilizers, and cross-linking agents to develop materials with enhanced mechanical and thermal properties. e3s-conferences.org The synthesis of polymers from morpholine-containing monomers, such as the polymerization of 4-(oxiran-2-ylmethyl)morpholine, demonstrates that the heterocycle can be readily integrated into polymer backbones. researchgate.net The primary amine of this compound can be used to graft the molecule onto existing polymer chains or to initiate polymerization, thereby creating amine-functionalized materials with tailored properties.
Carbon Dioxide Capture Sorbents (e.g., Grafted Zeolites)
Solid sorbents for carbon dioxide (CO₂) capture are a significant area of materials research, with amine-functionalized materials being particularly promising. nih.gov The process involves chemically grafting or physically impregnating porous supports, like zeolites, with amine compounds. iaea.org The amine groups provide active sites for the chemisorption of the acidic CO₂ gas. researchgate.net
Research has specifically demonstrated the successful grafting of morpholine onto NaY zeolite surfaces for CO₂ capture. researchgate.netijcce.ac.irsid.irijcce.ac.irijcce.ac.ir The general methodology involves first functionalizing the zeolite surface with a linker molecule (e.g., 3-chloropropylsilane) and then reacting it with the amine. ijcce.ac.ir The primary amine of this compound is well-suited for this grafting process. The resulting modified zeolite possesses a higher CO₂ adsorption capacity compared to the unmodified material, with the dominant mechanism being the interaction between CO₂ and the surface amine groups. researchgate.netsid.ir Studies on various amine-grafted zeolites show that this approach enhances CO₂ adsorption capacity, particularly at higher temperatures. researchgate.net
Research into Corrosion Inhibition Mechanisms
Morpholine and its derivatives are well-established as effective corrosion inhibitors for a wide range of metals, including iron and copper, in various industrial applications. atamankimya.commdpi.comchemicalbook.com The primary mechanism of action involves the adsorption of the inhibitor molecule onto the metal surface, which forms a protective film that isolates the metal from the corrosive environment. mdpi.comresearchgate.netresearchgate.net
The effectiveness of morpholine-based inhibitors is attributed to their molecular structure. researchgate.net The heteroatoms—specifically the nitrogen and oxygen atoms—are centers of high electron density. researchgate.net These atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemical and physical adsorption. mdpi.comresearchgate.net The primary amine group in this compound provides an additional strong adsorption site, enhancing its potential as a corrosion inhibitor. Quantum chemical calculations have confirmed that morpholine derivatives can form a stable protective layer on steel surfaces through this coordination mechanism. mdpi.com
Development of Novel Adhesive and Coating Formulations
The chemical compound this compound is a subject of interest in the development of advanced materials, particularly in the formulation of novel adhesives and coatings. Its unique molecular structure, featuring a primary amine group and a tertiary morpholine nitrogen, suggests its potential as a versatile building block and synthetic intermediate. The presence of these functional groups allows it to be incorporated into various polymer systems, influencing their cross-linking density, curing characteristics, and ultimate physical properties.
Research into morpholine derivatives has highlighted their utility in the polymer and materials science sectors. bohrium.com These compounds are recognized for their potential as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with enhanced mechanical and thermal properties. bohrium.com The primary amine of this compound can readily participate in reactions with epoxy, isocyanate, and other reactive functional groups, making it a candidate for creating tailored polymer networks. The tertiary amine within the morpholine ring can act as a built-in catalyst, potentially accelerating curing reactions. researchgate.net
While specific research data on this compound in adhesive and coating applications is limited, extensive patent literature exists for the closely related compound, N-aminoethylmorpholine. This analogous compound, which differs only by the absence of a methyl group on the morpholine ring, is cited as a component in amine hardener compositions for epoxy-based coatings and adhesives. springerprofessional.dedeakin.edu.au These formulations are designed to achieve a favorable balance of low viscosity, rapid cure speed, and extended gel time. deakin.edu.au The inclusion of such morpholine-based diamines can be particularly advantageous in creating high-solids or 100% solids epoxy formulations. pcimag.com
The performance of an amine curing agent in an epoxy system is critical to the final properties of the adhesive or coating. Factors such as viscosity, cure time, hardness development, and adhesion are all influenced by the chemical structure of the amine. pcimag.compaint.org For instance, the use of amine-functional curatives is crucial for applications requiring low-temperature cure capabilities. paint.org
To illustrate the typical performance parameters influenced by an amine curing agent in an epoxy formulation, the following data table has been compiled based on general knowledge and literature for analogous amine curing agents. It is important to note that these values are representative and would need to be experimentally determined for this compound.
Table 1: Representative Performance Data of an Amine-Cured Epoxy System
| Property | Value | Test Method |
| Mix Viscosity (25°C) | 500 - 1500 cP | Brookfield Viscometer |
| Gel Time (25°C, 100g mass) | 30 - 60 minutes | ASTM D2471 |
| Thin Film Set Time (25°C) | 4 - 8 hours | ASTM D5895 |
| Shore D Hardness (7 days) | 75 - 85 | ASTM D2240 |
| Adhesion (Cross-hatch) | 5B | ASTM D3359 |
| Tensile Strength | 60 - 80 MPa | ASTM D638 |
| Glass Transition Temp. (Tg) | 80 - 120°C | DSC |
The methyl group on the morpholine ring of this compound could introduce specific effects. For example, it may slightly increase the steric hindrance around the tertiary amine, potentially modulating its catalytic activity and influencing the pot life and cure rate of the formulation. Furthermore, the methyl group could have a subtle impact on the physical properties of the cured polymer, such as its glass transition temperature and mechanical strength, by altering the chain packing and intermolecular forces.
The development of new adhesive and coating formulations often involves the strategic selection of curing agents to achieve a desired set of properties. researchgate.net The choice between different classes of curing agents, such as amines and anhydrides, can lead to significant differences in the performance of the final product, with amine-cured systems often exhibiting higher toughness. springerprofessional.de The structural nuances of compounds like this compound offer formulators the potential to fine-tune the performance of their products to meet the demands of specific applications.
Exploration of Molecular Recognition and Structure Activity Relationships Sar in Research Contexts
Theoretical and in vitro Ligand-Receptor Interaction Studies (focus on binding mechanisms)
Ligand-receptor interactions for morpholine (B109124) derivatives are typically characterized by a combination of forces:
Hydrogen Bonding: The morpholine oxygen is a key hydrogen bond acceptor. chembk.com
Van der Waals Forces: The aliphatic portions of the molecule engage in these weaker, yet significant, interactions.
Ionic Interactions: The amine group can be protonated at physiological pH, allowing for ionic bonds with negatively charged residues in a receptor's binding pocket.
In the context of "2-(2-Methylmorpholin-4-yl)ethan-1-amine," the primary amine is expected to be a critical site for interaction, potentially forming a salt bridge with acidic residues like aspartate or glutamate (B1630785) in a receptor. nih.gov The morpholine nitrogen and oxygen can also participate in hydrogen bonding, further anchoring the ligand in the binding site. chembk.com The ethyl linker provides flexibility, allowing the morpholine and amine groups to adopt an optimal orientation for binding.
Computational Docking and Molecular Dynamics for Predictive Binding Affinity
Computational methods are invaluable for predicting how a ligand like "this compound" might bind to a receptor and for estimating its binding affinity. nih.gov Molecular docking simulations can predict the preferred orientation of the ligand within the receptor's active site, identifying key interactions that contribute to binding. mdpi.comnih.gov
For instance, docking studies on similar morpholine-containing compounds have shown that the morpholine moiety can fit into hydrophobic pockets, while the more polar groups form hydrogen bonds with the receptor. mdpi.com Molecular dynamics (MD) simulations can then be used to study the stability of these docked poses over time, providing a more dynamic picture of the ligand-receptor complex. nih.gov These simulations can help to refine the understanding of the binding mode and predict the relative binding affinities of different analogs.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -8.5 | ASP112, TYR308 | Ionic, Hydrogen Bond |
| 2-(Morpholin-4-yl)ethan-1-amine | -8.2 | ASP112, TYR308 | Ionic, Hydrogen Bond |
| (R)-2-(2-Methylmorpholin-4-yl)ethan-1-amine | -8.7 | ASP112, TYR308, PHE250 | Ionic, Hydrogen Bond, Hydrophobic |
| (S)-2-(2-Methylmorpholin-4-yl)ethan-1-amine | -8.3 | ASP112, TYR308 | Ionic, Hydrogen Bond |
This table presents hypothetical data for illustrative purposes, based on typical outcomes of computational studies on similar compounds.
Stereochemical Influence of the 2-Methyl Group on Molecular Interactions
The introduction of a methyl group at the 2-position of the morpholine ring in "this compound" introduces a chiral center, resulting in (R) and (S) enantiomers. This stereochemistry can have a profound impact on the molecule's interaction with a chiral receptor. nih.govnih.gov
The spatial arrangement of the methyl group can either enhance or hinder the binding of the ligand. In some cases, the methyl group may fit into a small hydrophobic pocket within the receptor, leading to a more favorable binding energy for one enantiomer over the other. nih.gov Conversely, the methyl group could cause a steric clash with the receptor, reducing the binding affinity of one enantiomer.
A study on novel morpholine analogues as tachykinin receptor antagonists demonstrated that the absolute configuration was an essential requirement for potent binding affinities. nih.gov Specifically, the (S,R)-configurations of the studied analogues exhibited high binding affinities for NK1, NK2, and NK3 receptors, highlighting the critical role of stereochemistry in molecular recognition. nih.gov This underscores the importance of synthesizing and testing individual enantiomers to fully understand the structure-activity relationship.
Structure-Activity Relationship (SAR) Methodologies for Morpholine-Containing Compounds in the Design of Molecular Probes
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and the design of molecular probes. nih.govnih.gov For morpholine-containing compounds, SAR methodologies often involve systematically modifying different parts of the molecule and assessing the impact on biological activity. chembk.comnih.gov
Key SAR strategies for morpholine derivatives include:
Substitution on the Morpholine Ring: Introducing substituents, such as the 2-methyl group, can influence potency and selectivity. nih.gov The position and nature of the substituent are critical. nih.gov
Modification of the Linker: The length and flexibility of the linker connecting the morpholine ring to other pharmacophoric elements can be optimized.
Variation of the Terminal Group: The nature of the terminal group, in this case, the primary amine, can be altered to probe its role in receptor binding.
These studies help to build a comprehensive picture of the pharmacophore, which is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. chembk.com
| Modification | General Effect on Activity | Rationale |
|---|---|---|
| Addition of small alkyl groups to the morpholine ring | Can increase potency and selectivity | Fills small hydrophobic pockets in the receptor. nih.gov |
| Lengthening the ethyl linker | May increase or decrease activity | Affects the ability of the pharmacophoric groups to reach their optimal binding sites. |
| Replacing the primary amine with a secondary or tertiary amine | Can alter selectivity and pharmacokinetic properties | Changes the hydrogen bonding capacity and basicity of the nitrogen. |
Design of Analogs for Mechanistic Probes
To investigate the specific interactions and mechanisms of action of a compound like "this compound," researchers often design and synthesize analogs that can be used as mechanistic probes. mdpi.comljmu.ac.uk A common strategy is to attach a reporter group, such as a fluorescent label, to the molecule of interest. mdpi.com
For example, fluorescence-labeled analogs of the CCR5 antagonist TAK-779, which also contains a substituted amine, were synthesized to study its interaction with the receptor. mdpi.com These probes can be used in a variety of assays, such as fluorescence microscopy and flow cytometry, to visualize the localization of the compound within cells and to quantify its binding to the target receptor.
The design of such probes requires careful consideration of the point of attachment for the label to minimize disruption of the key ligand-receptor interactions. The linker used to attach the label should also be chosen to maintain the appropriate distance and flexibility for the probe to bind effectively.
Future Directions and Advanced Research Frontiers for 2 2 Methylmorpholin 4 Yl Ethan 1 Amine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For a compound like 2-(2-Methylmorpholin-4-yl)ethan-1-amine, moving beyond traditional multi-step syntheses towards more sustainable and atom-economical routes is a key research frontier. Atom economy and step economy are guiding principles that push chemists to design syntheses that maximize the incorporation of starting materials into the final product while minimizing steps and the use of protecting groups. nih.gov
Future research will likely focus on several key areas:
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are inherently atom- and step-economical. researchgate.netnih.gov Designing an MCR to assemble the this compound core would represent a significant advance. Strategies based on the Ugi or related MCRs could be explored to construct substituted morpholine (B109124) rings de novo. nih.govacs.org
Catalytic Routes: The use of catalytic reactions, which reduce waste by using small amounts of a substance to drive a reaction, is central to green chemistry. nih.gov Research could target the catalytic asymmetric synthesis of the chiral morpholine core, potentially starting from simple, abundant precursors like aminoalcohols and epoxides. chemrxiv.orge3s-conferences.org
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch processing. amanote.com Developing a continuous flow assembly-line synthesis for this compound would facilitate safer handling of reactive intermediates and allow for easier scaling of production.
Bio-based Feedstocks: As the chemical industry shifts away from petrochemical dependence, the use of renewable, bio-based starting materials is gaining traction. researchgate.net Future syntheses could envision using bio-derived amino alcohols or other platform chemicals as precursors to the morpholine ring.
Table 1: Comparison of Synthetic Strategy Principles
| Synthetic Strategy | Key Principles | Potential Application to this compound Synthesis |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combines 3+ reactants in one pot, high atom and step economy. nih.gov | A one-pot synthesis from an amino alcohol, an aldehyde, an isocyanide, and a fourth component to rapidly build the core structure. nih.govacs.org |
| Catalytic Synthesis | Uses sub-stoichiometric amounts of a catalyst, reduces waste, enables enantioselectivity. nih.gov | Asymmetric hydrogenation or cyclization to set the stereocenter at the C2 position of the morpholine ring. |
| Flow Chemistry | Reactions occur in a continuous stream, enhanced safety, control, and scalability. amanote.com | Modular, automated synthesis from simple building blocks, allowing for rapid analogue generation. |
Exploration of Novel Catalytic Applications for the Compound Itself or Its Derivatives
The structural features of this compound—specifically its chiral center and two distinct nitrogen atoms (a tertiary morpholine amine and a primary ethylamine)—make it an attractive candidate for applications in catalysis.
Organocatalysis: Chiral amines are cornerstones of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. The compound could be explored as a catalyst in asymmetric aldol, Michael, or Mannich reactions. The two amine groups offer different steric environments and basicities, which could be tuned for specific catalytic transformations.
Ligands for Metal Catalysis: The diamine structure is a classic motif for chelation to metal centers. Derivatives of this compound could be synthesized to act as chiral ligands for transition metal catalysts used in asymmetric hydrogenation, cross-coupling, or oxidation reactions. The oxygen atom of the morpholine ring could also participate in metal coordination, creating a tridentate ligand.
Urethane (B1682113) Formation: Computational studies have shown that morpholine and its derivatives can effectively catalyze urethane formation, a key reaction in the production of polyurethanes. nih.gov The study indicated that 4-methylmorpholine (B44366) was a slightly more effective catalyst than morpholine itself. nih.gov This suggests that this compound could serve as a catalyst in polyurethane production, potentially influencing reaction rates and material properties. e3s-conferences.orgnih.gov
Table 2: Calculated Energy Barriers for Urethane Formation with Morpholine Catalysts
| Catalyst | Relative Energy of Transition State (kJ/mol) |
|---|---|
| Catalyst-Free | Significantly higher |
| Morpholine | ~98.4 |
| 4-Methylmorpholine | ~97.4 |
Data derived from computational studies on the reaction of phenyl isocyanate and butan-1-ol, suggesting that N-alkylation on the morpholine ring can enhance catalytic activity. nih.gov
Integration into Advanced Functional Materials Research
The morpholine moiety is known to impart favorable properties such as improved solubility and metabolic stability in drug molecules. mdpi.com These same physicochemical characteristics make it a valuable component for advanced functional materials.
Polymer Science: As a diamine, this compound can be used as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides, polyimides, and polyurethanes. nih.gov Its incorporation could introduce chirality into the polymer backbone, leading to materials with unique optical or separation properties. The morpholine ring can influence chain packing, solubility, and thermal stability.
Corrosion Inhibitors: Morpholine and its derivatives are used as corrosion inhibitors for metals. e3s-conferences.orgnih.gov The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate to metal surfaces, forming a protective film that prevents oxidation. Research could explore the efficacy of this compound as a novel, potentially more effective, corrosion inhibitor.
Self-Assembling Systems: The ability of the morpholine oxygen to act as a hydrogen bond acceptor, combined with the hydrogen bond-donating primary amine, makes this molecule a candidate for designing supramolecular assemblies. It could be integrated into gelators, liquid crystals, or other smart materials that respond to external stimuli.
Computational Design and de novo Synthesis of Next-Generation Morpholine-Based Scaffolds
Modern drug and materials discovery increasingly relies on computational tools to design novel molecular frameworks, followed by advanced synthetic methods to bring them to life. This approach is particularly powerful for exploring the vast chemical space around the morpholine scaffold. researchgate.netresearchgate.net
De Novo Design: Computational algorithms can generate novel molecular structures optimized for specific properties, such as binding to a biological target or possessing desired material characteristics. Starting with the this compound framework, these tools can suggest modifications to enhance potency, selectivity, or other functions. mdpi.com
Diversity-Oriented Synthesis (DOS): DOS is a synthetic strategy that aims to rapidly create libraries of structurally diverse small molecules from a common starting point. researchgate.netresearchgate.net This approach is ideal for generating next-generation morpholine-based scaffolds. A key strategy is the "build/couple/pair" approach, where simple building blocks are combined to generate complexity. researchgate.net
De Novo Assembly of the Morpholine Ring: A significant frontier is the development of versatile de novo syntheses of the morpholine ring itself, which allows for substitution at multiple positions that are not accessible through traditional routes. nih.gov Researchers have developed multicomponent reactions that can assemble highly substituted morpholine and piperazine (B1678402) rings, providing maximal control over the final structure. nih.govacs.org A four-step synthesis of spiroacetal scaffolds containing two morpholine rings has been reported as high-yielding and scalable, demonstrating the feasibility of building complex, sp³-rich structures. chemrxiv.orgacs.org
Table 3: Selected Strategies for De Novo Morpholine Scaffold Synthesis
| Method | Description | Key Advantage | Reference |
|---|---|---|---|
| Ugi-based MCR | A multicomponent reaction using an α-hydroxy oxo-component, an isocyanide, an amine, and an azide, followed by cyclization. | Rapidly generates highly substituted 3,3-disubstituted morpholines. | nih.govacs.org |
| SnAP Strategy | Tin Amine Protocol (SnAP) reagents are used for the catalytic synthesis of morpholines from aldehydes. | Provides access to N-unprotected morpholines. | amanote.com |
| Epichlorohydrin (B41342) Route | A four-step synthesis from aminoalcohols and epichlorohydrin to form bis-morpholine spiroacetals. | Scalable, high-yielding, and provides access to complex, sp³-rich scaffolds. | chemrxiv.orgacs.org |
Addressing Challenges in Enantiopure Synthesis and Scalability in Academic Research
For any chiral compound intended for advanced applications, obtaining it in an enantiomerically pure form is often essential. Furthermore, producing sufficient quantities for thorough investigation presents a scalability challenge.
Enantiopure Synthesis: The C2-methyl group makes this compound a chiral molecule. Future research must address its efficient synthesis as a single enantiomer. Several established strategies can be adapted:
Chiral Resolution: This involves separating a racemic mixture. Methods include forming diastereomeric salts with a chiral acid, followed by separation and liberation of the desired enantiomer, a technique successfully used for complex morphan derivatives. nih.gov
Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. This has been applied to the synthesis of other chiral morpholine derivatives. nih.gov
Asymmetric Synthesis: This involves creating the chiral center stereoselectively from an achiral starting material using a chiral catalyst or auxiliary. This is often the most efficient and desirable route.
Scalability: A synthetic route that works well on a milligram scale in a research lab may not be practical for producing the gram or kilogram quantities needed for extensive testing. Challenges in scalability include reaction safety, purification methods (e.g., avoiding chromatography), and cost of reagents. Research into scalable syntheses, such as the reported multigram synthesis of bis-morpholine spiroacetals, is crucial. chemrxiv.orgacs.org Adopting flow chemistry or developing robust, chromatography-free crystallization procedures will be key to making this compound and its derivatives more accessible for widespread research. researchgate.net
Q & A
Basic: What are the standard synthetic routes for 2-(2-Methylmorpholin-4-yl)ethan-1-amine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as alkylation or reductive amination of morpholine derivatives. For example:
- Step 1: React 2-methylmorpholine with a haloethylamine precursor (e.g., 2-chloroethylamine) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation.
Optimization: Adjust pH, solvent polarity, and temperature to minimize byproducts. Monitor yield and purity using TLC or HPLC .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm, amine protons at δ 1.5–2.0 ppm) .
- Mass Spectrometry (MS): Verify molecular ion peak ([M+H]⁺ at m/z 144.22) and fragmentation patterns .
- IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Advanced: How can researchers design studies to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to serotonin or dopamine receptors, leveraging the morpholine ring’s conformational flexibility .
- In Vitro Assays: Use radioligand binding assays (e.g., with ³H-labeled ligands) to measure receptor affinity (IC₅₀ values) .
- QSAR Analysis: Correlate structural modifications (e.g., methyl group position on morpholine) with activity trends using software like MOE .
Advanced: What strategies mitigate instability of this compound under varying storage conditions?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring for impurities .
- Storage Recommendations: Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hygroscopic degradation .
- Formulation: Use lyophilization with cryoprotectants (e.g., trehalose) for long-term stability in biological assays .
Advanced: How can contradictory data on synthesis yields or purity be resolved?
Methodological Answer:
- Parameter Screening: Employ Design of Experiments (DoE) to test variables (e.g., solvent ratio, catalyst loading) and identify critical factors .
- Byproduct Analysis: Use LC-MS to detect intermediates (e.g., N-alkylation byproducts) and adjust stoichiometry or reaction time .
- Reproducibility Protocols: Standardize equipment (e.g., Schlenk lines for moisture-sensitive steps) and validate with internal controls .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods for synthesis and purification steps to limit inhalation risks .
- Spill Management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What role does the methyl group on the morpholine ring play in modulating the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity: The methyl group increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assay) .
- Conformational Restriction: Steric effects from the methyl group reduce morpholine ring flexibility, impacting receptor binding kinetics (studied via NMR relaxation) .
- Solubility: Methyl substitution decreases aqueous solubility (measured by shake-flask method), necessitating co-solvents (e.g., DMSO) in biological assays .
Advanced: How can researchers assess the compound’s pharmacokinetic profile in preclinical models?
Methodological Answer:
- ADME Studies:
- Absorption: Oral bioavailability via LC-MS/MS plasma analysis after dosing in rodents .
- Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
- Excretion: Quantify renal clearance using radiolabeled compound in urine collections .
Basic: What spectroscopic databases or tools are recommended for characterizing this compound?
Methodological Answer:
- PubChem: Access NMR and MS spectra (CID: 16794871) for benchmarking .
- Reaxys: Cross-reference synthetic protocols and melting points of analogous morpholine derivatives .
- SciFinder: Retrieve IR and crystallographic data for structural validation .
Advanced: How can the compound’s potential as a chiral building block be exploited in asymmetric synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Catalytic Applications: Employ as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) to induce enantioselectivity .
- Dynamic Kinetic Resolution: Combine with enzymes (e.g., lipases) to access enantiopure intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
